molecular formula C8H10O2S2 B137558 (S)-3-(Thiophen-2-ylthio)butanoic acid CAS No. 133359-80-5

(S)-3-(Thiophen-2-ylthio)butanoic acid

Cat. No.: B137558
CAS No.: 133359-80-5
M. Wt: 202.3 g/mol
InChI Key: SIFFRIHCTBGQTC-LURJTMIESA-N
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Description

(S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral carboxylic acid derivative characterized by a thiophene-thioether substituent at the β-position of the butanoic acid backbone. Its molecular formula is C₈H₁₀O₂S₂, with a molecular weight of 202.29 g/mol (average of values from and ). Key properties include:

  • CAS Numbers: 133359-80-5 (stereospecific (S)-enantiomer, ) and 120279-20-1 (racemic or alternative nomenclature, ).
  • Physical Data: Predicted boiling point of 354.6±22.0°C, density of 1.30 g/cm³, and pKa of 4.25±0.10 ().
  • Storage: Recommended at 2–8°C ().
  • Applications: Primarily used as a laboratory chemical and intermediate in organic synthesis ().

The compound’s structure combines a thiophene ring (electron-rich aromatic system) with a thioether linkage, conferring unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid typically involves the thiolation of a butanoic acid derivative. One common method is the reaction of (S)-3-bromobutanoic acid with thiophen-2-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the thiophen-2-thiol displaces the bromine atom on the butanoic acid derivative, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and more efficient purification techniques such as crystallization or chromatography may also be employed to enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Thiophen-2-ylthio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of (S)-3-(Thiophen-2-ylthio)butanoic acid can be categorized into several key areas:

Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of drug candidates, particularly carbonic anhydrase inhibitors. These inhibitors are crucial for developing treatments for conditions such as glaucoma, where they help reduce intraocular pressure by inhibiting the enzyme's activity .

Mechanism of Action:
The compound acts by binding to the active sites of enzymes, with the thiophene moiety facilitating interactions with aromatic residues while the carboxylic acid group forms hydrogen bonds with amino acids . This binding effectively inhibits enzymatic activity, leading to therapeutic effects.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound against various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (liver cancer). In vitro tests showed significant growth inhibition, with IC50 values comparable to established anti-cancer agents . This suggests that the compound may serve as a lead for novel anti-cancer therapies.

Enzyme Inhibition Studies

The compound is also employed in studying enzyme inhibition and protein-ligand interactions. It can be used to explore the binding affinities and kinetic parameters of various enzymes, providing insights into the design of more effective inhibitors.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in materials science. It is used in developing organic semiconductors and advanced materials due to its unique electronic properties associated with the thiophene ring.

Case Studies

  • Carbonic Anhydrase Inhibitors : A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on carbonic anhydrase II, which is crucial for developing topical agents for glaucoma treatment .
  • Anti-Cancer Research : Research evaluating the compound's efficacy against HepG2 cells revealed that modifications to its structure could enhance its cytotoxicity, suggesting pathways for further drug development.

Mechanism of Action

The mechanism of action of (S)-3-(Thiophen-2-ylthio)butanoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The thiophene ring can interact with aromatic residues in the enzyme, while the carboxylic acid group can form hydrogen bonds with amino acid residues. This binding can inhibit the enzyme’s activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butanoic Acid Derivatives with Alkyl Substituents

  • 3-Methylbutanoic Acid (C₅H₁₀O₂, MW 102.13) and 2-Methylbutanoic Acid (C₅H₁₀O₂, MW 102.13): Key Differences: These branched-chain analogs lack sulfur atoms and aromaticity. Odor Properties: Both exhibit rancid, cheese-like odors at low odor threshold values (ATVs) in fermented foods (). Comparison: Unlike these compounds, (S)-3-(Thiophen-2-ylthio)butanoic acid’s thiophene-thio group likely reduces volatility and alters odor characteristics, though direct odor data are unavailable.

Thioether-Containing Butane Derivatives

  • 1,4-Bis(2-Chloroethylthio)butane (C₈H₁₆Cl₂S₂, MW 259.25, CAS 142868-93-7, ): Key Differences: Contains two chloroethylthio groups on a butane backbone. In contrast, the thiophene-thio group in the target compound may stabilize via aromatic conjugation.

Sulfur-Substituted Propionic/Butanoic Acid Derivatives

  • 2-Methyl-2-(Phenoxy/Phenylthio)propionic Acid and 2-(Methyl/Ethyl)-2-(Phenoxy/Phenylthio)butanoic Acid (): Key Differences: These compounds feature phenyl or phenoxy substituents instead of thiophene. Applications: Patented for anti-inflammatory uses (). Comparison: The thiophene moiety in the target compound may offer distinct electronic interactions (e.g., π-stacking vs.

Amino Acid Derivatives with Thiophene

  • (S)-2-((tert-Boc)Amino)-3-(Thiophen-2-yl)propanoic Acid (C₁₃H₁₉NO₄S, MW 285.36, CAS 56675-37-7, ): Key Differences: Incorporates a tert-Boc-protected amino group, forming an α-amino acid structure. Applications: Used in peptide synthesis and medicinal chemistry. The target compound lacks an amino group but shares a thiophene motif, suggesting divergent reactivity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents pKa Applications Source
This compound C₈H₁₀O₂S₂ 202.29 Thiophene-thioether ~4.25 Lab synthesis, intermediates
3-Methylbutanoic acid C₅H₁₀O₂ 102.13 Branched alkyl chain ~4.8 Food flavoring, odorants
1,4-Bis(2-chloroethylthio)butane C₈H₁₆Cl₂S₂ 259.25 Chloroethylthio groups N/A Potential alkylating agents
2-Methyl-2-(phenylthio)propionic acid C₁₀H₁₂O₂S 196.26 Phenylthio group ~3.5 Anti-inflammatory research
(S)-2-((tert-Boc)Amino)-3-(thiophen-2-yl)propanoic acid C₁₃H₁₉NO₄S 285.36 Thiophene, tert-Boc-amino ~2.5–3.0 Peptide synthesis

Research Findings and Implications

  • Synthetic Utility: The thiophene-thio group in this compound may facilitate metal-catalyzed coupling reactions, akin to methodologies used in arylthioether synthesis ( references patents WO2006/70387 A1 and WO2010/61398 A1).
  • Steric and Electronic Effects : The (S)-configuration and thiophene’s electron-rich nature could enhance chiral recognition in catalysis or drug design compared to phenyl or alkyl analogs.

Biological Activity

(S)-3-(Thiophen-2-ylthio)butanoic acid is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and a carboxylic acid group, which contribute to its reactivity and interactions with biological targets. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving (S)-3-bromobutanoic acid and thiophen-2-thiol under basic conditions.

Enzyme Inhibition

One of the primary areas of research involving this compound is its role as an enzyme inhibitor. Studies have shown that the compound can effectively inhibit certain enzymes by binding to their active sites. The thiophene moiety facilitates interactions with aromatic residues in the enzyme, while the carboxylic acid group forms hydrogen bonds with amino acids, thereby inhibiting enzymatic activity .

Anti-Cancer Activity

Recent studies have evaluated the anti-cancer potential of this compound. For instance, it has been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (liver cancer). The results indicated significant growth inhibition, with IC50 values comparable to established anti-cancer agents. This suggests that the compound may serve as a lead compound for developing novel anti-cancer therapies .

Antiviral Properties

Research has also explored the antiviral properties of this compound. It has been tested for activity against viruses such as HIV and adenoviruses. Preliminary findings indicate that it may inhibit viral replication, although further studies are needed to elucidate the exact mechanisms involved .

Table 1: Biological Activity Summary

StudyTargetIC50 Value (µM)Notes
A5499.68 ± 1.95Comparable to gifitinib (IC50 = 8.58 ± 1.65)
HepG2Not specifiedSignificant growth inhibition observed
HIVNot specifiedPotential inhibitor of viral replication

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The compound's ability to interact with specific molecular targets allows it to modulate various biochemical pathways, making it a candidate for further therapeutic exploration .

Q & A

Q. What are the recommended synthetic routes for (S)-3-(Thiophen-2-ylthio)butanoic acid, and what critical parameters influence yield and enantiomeric purity?

Basic
The compound is typically synthesized via coupling reactions between thiophene-2-thiol derivatives and chiral butanoic acid precursors. A common method involves using coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF, with NEt₃ as a base to facilitate amide or ester formation . Key parameters include:

  • Reagent stoichiometry : Excess thiophene-2-thiol ensures complete reaction.
  • Temperature : Reactions are often conducted at room temperature to avoid racemization.
  • Purification : Chiral HPLC or recrystallization is critical to isolate the (S)-enantiomer .

Q. How can researchers optimize enantioselective synthesis using modern catalytic methods?

Advanced
Recent advances include:

  • Asymmetric catalysis : Chiral catalysts like BINOL-derived phosphoric acids can induce enantioselectivity during thioether bond formation.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining >95% enantiomeric excess (ee) .
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers, improving ee .

Q. What analytical techniques confirm the structure and enantiomeric purity of this compound?

Basic

  • Chiral HPLC : Uses columns like Chiralpak IA/IB to separate enantiomers; retention time and peak area quantify ee .
  • NMR spectroscopy : Key signals include δ 7.2–7.4 ppm (thiophene protons) and δ 3.5–3.7 ppm (chiral center protons) .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 234 [M+H]⁺ confirm the molecular formula C₉H₁₀O₂S₂ .

Q. How should discrepancies in biological activity data across studies be addressed?

Advanced
Discrepancies may arise from:

  • Purity variations : Impurities >5% can skew bioassay results. Validate purity via HPLC and elemental analysis.
  • Assay conditions : Differences in pH, solvent (e.g., DMSO vs. aqueous buffers), or cell lines alter activity. Standardize protocols using guidelines like OECD TG 455 .
  • Structural confirmation : Ensure no racemization occurred during synthesis (e.g., via circular dichroism) .

Q. What are the key considerations for handling and storing this compound?

Basic

  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether bond. Moisture-sensitive; use desiccants .
  • Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to light to prevent photodegradation .

Q. What computational methods predict interactions with biological targets?

Advanced

  • Molecular docking (AutoDock/Vina) : Models binding to enzymes like cysteine proteases. Validate with:
    • Surface plasmon resonance (SPR) : Measures binding affinity (KD values).
    • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters .

Q. What are the documented spectral characteristics for structural verification?

Basic

  • ¹³C-NMR : Signals at δ 172 ppm (carboxylic acid C=O), δ 125–140 ppm (thiophene carbons) .
  • IR spectroscopy : Peaks at 2550 cm⁻¹ (S-H stretch, if present) and 1700 cm⁻¹ (C=O stretch) .

Q. How to design a SAR study for derivatives of this compound?

Advanced

  • Modifications : Introduce substituents at the thiophene ring (e.g., Cl, F) or alter the butanoic acid chain (e.g., methyl branches).
  • Bioassays : Test against targets like cyclooxygenase-2 (COX-2) or β-lactamases. Use IC₅₀ values to rank potency .

Q. What solvents are optimal for reactions involving this compound?

Basic

  • Polar aprotic solvents : DMF or DMSO enhance solubility (up to 50 mg/mL).
  • Avoid protic solvents : Methanol/water may hydrolyze the thioether bond .

Q. How to mitigate racemization during synthesis and purification?

Advanced

  • Low-temperature reactions : Conduct couplings at 0–4°C.
  • Chiral stationary phases : Use (S)-selective resins during HPLC purification.
  • Racemization assays : Monitor via polarimetry at 589 nm .

Properties

IUPAC Name

(3S)-3-thiophen-2-ylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S2/c1-6(5-7(9)10)12-8-3-2-4-11-8/h2-4,6H,5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFFRIHCTBGQTC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)SC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)SC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436445
Record name (S)-3-(Thiophen-2-ylthio)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133359-80-5
Record name (3S)-3-(2-Thienylthio)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133359-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-(Thiophen-2-ylthio)butanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40436445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-thiophen-2-ylsulfanylbutanoic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.265.603
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(S)-3-(Thiophen-2-ylthio)butanoic acid
(S)-3-(Thiophen-2-ylthio)butanoic acid
(S)-3-(Thiophen-2-ylthio)butanoic acid
(S)-3-(Thiophen-2-ylthio)butanoic acid
(S)-3-(Thiophen-2-ylthio)butanoic acid
(S)-3-(Thiophen-2-ylthio)butanoic acid

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